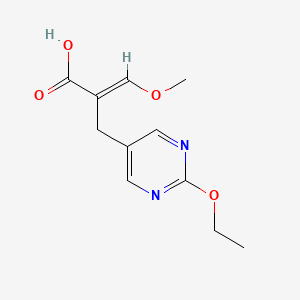![molecular formula C30H24N2 B14122606 N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B14122606.png)
N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of two biphenyl groups attached to a benzene-1,2-diamine core
Preparation Methods
The synthesis of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to form nitrobiphenyl.
Reduction of Nitrobiphenyl: The nitrobiphenyl is then reduced to form aminobiphenyl.
Coupling Reaction: The aminobiphenyl is coupled with benzene-1,2-diamine under specific reaction conditions to form the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N2-Dibenzylideneethane-1,2-diamine: This compound has a similar diamine core but with different substituents, leading to distinct chemical and physical properties.
N1,N2-Dimethylbenzene-1,2-diamine: Another diamine with methyl groups instead of biphenyl groups, resulting in different reactivity and applications.
The uniqueness of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine lies in its biphenyl substituents, which impart specific structural and functional characteristics .
Properties
Molecular Formula |
C30H24N2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-N,2-N-bis(2-phenylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C30H24N2/c1-3-13-23(14-4-1)25-17-7-9-19-27(25)31-29-21-11-12-22-30(29)32-28-20-10-8-18-26(28)24-15-5-2-6-16-24/h1-22,31-32H |
InChI Key |
NDDCSMOWKDJQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


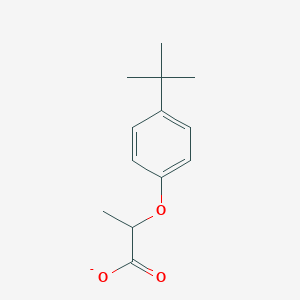
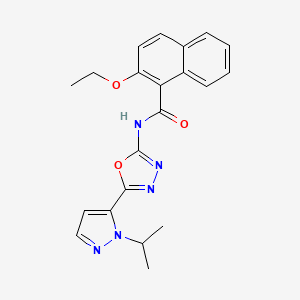
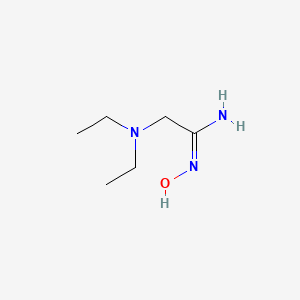

![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122551.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)
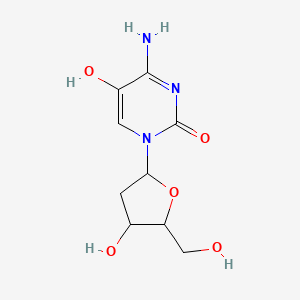
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)
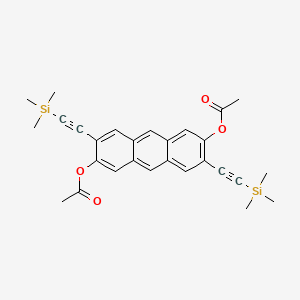
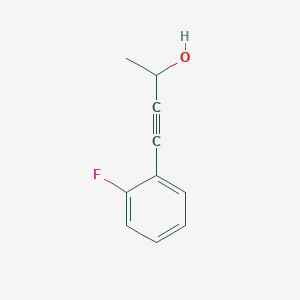
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)
